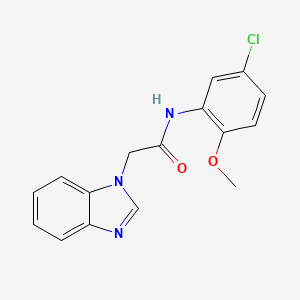![molecular formula C11H15ClN2OS B5308741 N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-methylglycinamide](/img/structure/B5308741.png)
N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-methylglycinamide, also known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions.
Mechanism of Action
N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-methylglycinamide 7930 acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of mGluR5, this compound 7930 can modulate the release of neurotransmitters such as glutamate, dopamine, and GABA, which play important roles in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound 7930 has been shown to have several biochemical and physiological effects that are relevant to its therapeutic potential. It can modulate the activity of various signaling pathways, including the ERK/MAPK pathway, the PI3K/Akt pathway, and the NF-κB pathway. It can also regulate the expression of several genes that are involved in synaptic plasticity, neuroinflammation, and cell survival.
Advantages and Limitations for Lab Experiments
N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-methylglycinamide 7930 has several advantages for lab experiments, including its high selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its well-established pharmacological profile. However, it also has some limitations, such as its potential off-target effects, its short half-life, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-methylglycinamide 7930 in scientific research. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used for therapeutic purposes. Another area of interest is the investigation of the role of mGluR5 in other physiological and pathological conditions, such as neurodegenerative diseases, epilepsy, and autism spectrum disorders. Finally, the use of this compound 7930 in combination with other drugs or therapies may provide new insights into the complex mechanisms underlying these conditions.
Synthesis Methods
N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-methylglycinamide 7930 can be synthesized using a multi-step process that involves the reaction of 4-chlorothiophenol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting compound with N-methylglycine. The final product is obtained by purifying the crude compound through recrystallization.
Scientific Research Applications
N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-methylglycinamide 7930 has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions. It has been shown to have therapeutic potential in the treatment of several neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. This compound 7930 has also been used to study the involvement of mGluR5 in synaptic plasticity, learning and memory, and pain processing.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2OS/c1-13-8-11(15)14-6-7-16-10-4-2-9(12)3-5-10/h2-5,13H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRQHRFBXZMDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5308662.png)

![N-(4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5308674.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-1,3-benzoxazole](/img/structure/B5308684.png)
![2-(2-{1-[3-(2-methylpyrimidin-4-yl)phenyl]-1H-imidazol-2-yl}phenoxy)ethanol](/img/structure/B5308701.png)
![3-phenyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridazine](/img/structure/B5308709.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5308715.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5308716.png)


![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5308727.png)

![4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5308752.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5308755.png)